1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

Catalog No.
S12765924
CAS No.
M.F
C8H10Cl2FN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hy...

Product Name

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride

IUPAC Name

1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H

InChI Key

XPHYJRLFXXDESI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)F.Cl

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride, with the Chemical Abstracts Service number 90389-35-8, is a chemical compound characterized by its unique structure and properties. It has a molecular formula of C₈H₁₀ClF and a molecular weight of 173.62 g/mol. This compound features a chloro and fluorine substituent on the aromatic ring, which significantly influences its chemical behavior and biological activity. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water and makes it easier to handle in various applications .

The chemical reactivity of 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride can be attributed to the presence of the amine group (-NH) and the halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of more complex amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can undergo protonation and deprotonation reactions, affecting its solubility and reactivity.
  • Reduction Reactions: The presence of halogen atoms may allow for reduction reactions, transforming the compound into various derivatives depending on the reducing agent used.

Research indicates that 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride exhibits significant biological activity. It has been studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems. The compound's structural features suggest it may act as an inhibitor or modulator of specific receptors in the central nervous system, although detailed pharmacological studies are still required to fully elucidate its mechanisms .

Several synthetic routes have been explored for producing 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride:

  • Direct Amination: This method involves reacting 3-chloro-5-fluorobenzaldehyde with N-methylmethanamine in the presence of a suitable catalyst to form the desired amine.
  • Reduction of Precursors: Starting from nitro or halo-substituted precursors, reduction reactions can yield the amine product.
  • Salt Formation: The final step often involves neutralizing the base form of the compound with hydrochloric acid to obtain the hydrochloride salt.

These methods highlight both traditional organic synthesis techniques and modern approaches that may involve catalytic processes or microwave-assisted synthesis for increased efficiency .

1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride has several applications across different fields:

  • Pharmaceuticals: Its potential as a therapeutic agent makes it valuable in drug development, particularly for central nervous system disorders.
  • Chemical Research: Used as an intermediate in synthesizing other complex organic compounds.
  • Analytical Chemistry: Employed in various assays and studies to understand its interactions and effects on biological systems.

Interaction studies involving 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that this compound may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function. Further studies are necessary to determine its specificity and efficacy compared to existing pharmacological agents .

Several compounds share structural similarities with 1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N-(3-Chloro-5-fluorobenzyl)ethanamine90390-35-50.97
N-(3-Chloro-5-fluorobenzyl)propan-1-amine90390-36-60.93
(3,4-Dichloro-5-fluorophenyl)methanamine1803784-25-90.85
1-(2-Chloro-4-fluorophenyl)-N-methylmethanamine823188-81-40.85

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

209.0174329 g/mol

Monoisotopic Mass

209.0174329 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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